molecular formula C10H15N3O B1427675 2-Methoxy-4-piperidinopyrimidine CAS No. 1381944-24-6

2-Methoxy-4-piperidinopyrimidine

Cat. No.: B1427675
CAS No.: 1381944-24-6
M. Wt: 193.25 g/mol
InChI Key: HSGYLFMVLVKMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-piperidinopyrimidine is a chemical compound with the molecular formula C10H15N3O. It is characterized by a pyrimidine ring substituted with a methoxy group at the 2-position and a piperidine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-piperidinopyrimidine typically involves the reaction of 2-methoxy-4-chloropyrimidine with piperidine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to promote the substitution reaction.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-piperidinopyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions can produce reduced derivatives of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrimidines.

Scientific Research Applications

2-Methoxy-4-piperidinopyrimidine has several scientific research applications, including its use in chemistry, biology, medicine, and industry.

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be employed in biological studies to investigate its interactions with biological molecules and pathways.

  • Medicine: The compound has potential therapeutic applications, and research is ongoing to explore its use in drug development.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-Methoxy-4-piperidinopyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-Bromo-2-methoxy-4-piperidinopyrimidine

  • Other substituted pyrimidines

Properties

IUPAC Name

2-methoxy-4-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-14-10-11-6-5-9(12-10)13-7-3-2-4-8-13/h5-6H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGYLFMVLVKMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743021
Record name 2-Methoxy-4-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-24-6
Record name 2-Methoxy-4-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-piperidinopyrimidine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-piperidinopyrimidine
Reactant of Route 3
Reactant of Route 3
2-Methoxy-4-piperidinopyrimidine
Reactant of Route 4
Reactant of Route 4
2-Methoxy-4-piperidinopyrimidine
Reactant of Route 5
2-Methoxy-4-piperidinopyrimidine
Reactant of Route 6
Reactant of Route 6
2-Methoxy-4-piperidinopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.